

# Unveiling the Solid-State Architecture of 2,6-Pyridinedicarboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Pyridinedicarboxylic acid

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This technical guide provides a comprehensive analysis of the crystal structure of **2,6-pyridinedicarboxylic acid** (dipicolinic acid), a molecule of significant interest in coordination chemistry and drug development. This document outlines detailed experimental protocols for its crystallization and structural determination by single-crystal X-ray diffraction, presents key crystallographic data in a structured format, and discusses the supramolecular architecture established through hydrogen bonding.

## Introduction

**2,6-Pyridinedicarboxylic acid**, also known as dipicolinic acid, is a versatile heterocyclic compound that plays a crucial role as a building block in the synthesis of metal-organic frameworks (MOFs), supramolecular assemblies, and pharmacologically active compounds.[1] [2] Its ability to act as a chelating agent through its nitrogen atom and two carboxyl groups makes it a powerful ligand for a wide range of metal ions.[3] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to predicting and controlling its chemical and physical properties, which is paramount for rational drug design and materials engineering. This guide delves into the crystallographic analysis of **2,6-pyridinedicarboxylic acid**, focusing on its commonly encountered monohydrate form.

## Experimental Protocols

The determination of the crystal structure of **2,6-pyridinedicarboxylic acid** involves two primary stages: the growth of high-quality single crystals and their subsequent analysis using X-ray diffraction.

## Single Crystal Growth of 2,6-Pyridinedicarboxylic Acid Monohydrate

A common and effective method for obtaining single crystals of **2,6-pyridinedicarboxylic acid** monohydrate is through controlled cooling crystallization from an aqueous solution.

Materials and Equipment:

- **2,6-Pyridinedicarboxylic acid** ( $\geq 99\%$  purity)
- Deionized water
- Heating plate with magnetic stirring
- Crystallization dish or beaker covered with a watch glass
- Microscope for crystal selection

Procedure:

- An orange-red crystalline solid of **2,6-pyridinedicarboxylic acid** is dispersed in boiling water.<sup>[4]</sup>
- The solution is maintained at  $100^{\circ}\text{C}$  for one hour to ensure complete dissolution.<sup>[4]</sup>
- The hot, saturated solution is then allowed to cool slowly to room temperature. This slow cooling process is crucial for the formation of well-ordered single crystals.<sup>[4]</sup>
- To further improve purity, the obtained crystals can be subjected to recrystallization from water.<sup>[4]</sup>
- The resulting solution is cooled to room temperature, leading to the crystallization of **2,6-pyridinedicarboxylic acid**.<sup>[4]</sup>

- The crystals are then isolated by filtration and washed.[4]
- After drying, a product with a purity of 99.1% can be obtained, which can be increased to 99.8% through recrystallization.[4]

## Single-Crystal X-ray Diffraction Analysis

The following protocol outlines a general procedure for the collection and analysis of X-ray diffraction data. Specific parameters may vary depending on the available instrumentation.

Procedure:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope. The crystal is then mounted on a nylon loop using Paratone-N oil.
- **Data Collection:** The mounted crystal is placed on a goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker AXS-KAPPA APEX II or similar). Data is typically collected at a controlled temperature, often 150 K or 296 K, using graphite-monochromated Mo-K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ). [2] A series of diffraction images are collected by rotating the crystal in the X-ray beam.
- **Data Processing:** The collected diffraction data is processed using software such as CrysAlisPro for data reduction and absorption correction. [1]
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods with software like ShelXT and refined against  $F^2$  using the full-matrix least-squares method with programs such as Olex2. [1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on aromatic carbons are typically placed in calculated positions, while those involved in hydrogen bonding, such as on carboxyl groups and water molecules, are often located from the difference Fourier map and refined isotropically.

## Data Presentation: Crystallographic Parameters

The crystallographic data for **2,6-pyridinedicarboxylic acid** monohydrate, as determined by X-ray diffraction, are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>4</sub> ·H <sub>2</sub> O	[4]
Formula Weight	185.13 g/mol	
Crystal System	Orthorhombic	[4]
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	[4]
a (Å)	12.233	[4]
b (Å)	9.399	[4]
c (Å)	6.817	[4]
α (°)	90	[4]
β (°)	90	[4]
γ (°)	90	[4]
Volume (Å <sup>3</sup> )	782.5	
Z	4	
Final R value	5.67% for 964 observed reflections	[4]

## Structural Analysis and Supramolecular Assembly

The crystal structure of **2,6-pyridinedicarboxylic acid** monohydrate reveals a sophisticated network of hydrogen bonds that dictate the overall supramolecular architecture.

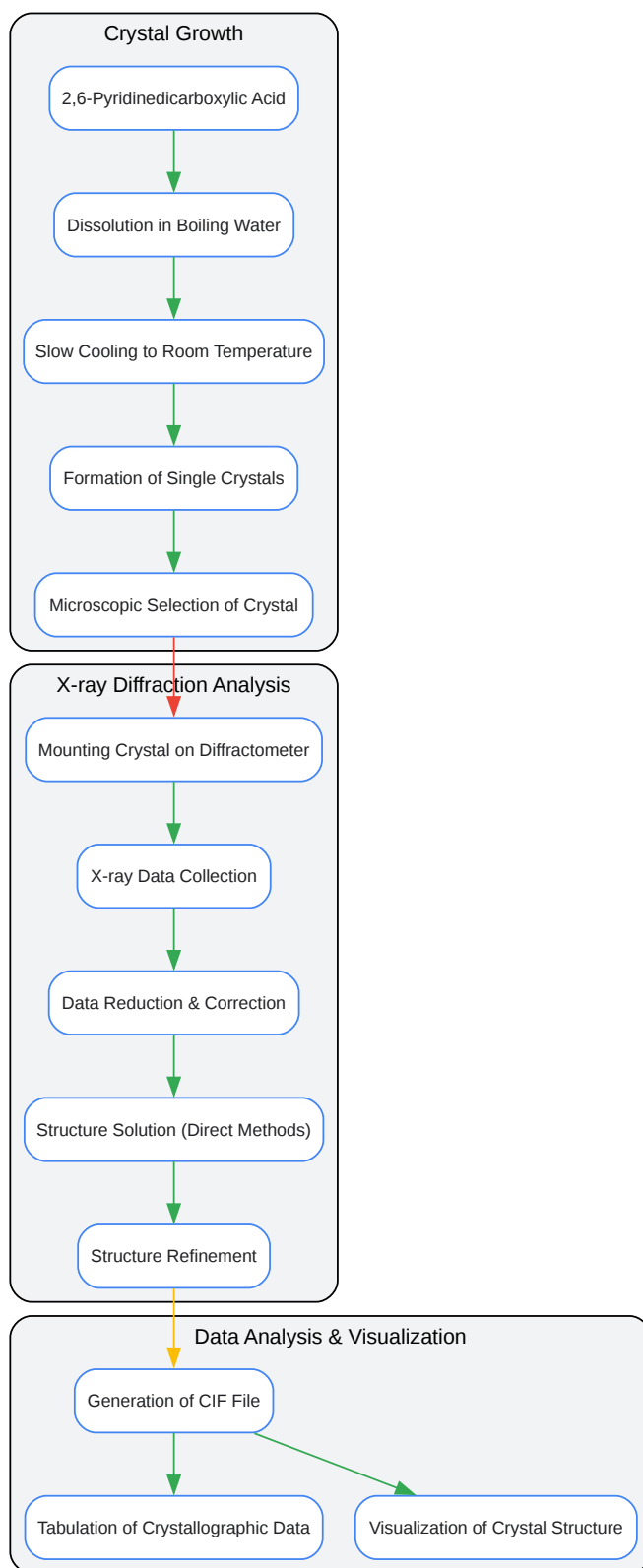
The pyridine ring exhibits C<sub>2v</sub> symmetry within the limits of experimental error.[4] Notably, the nitrogen atom of the pyridine ring is not protonated; instead, the two carboxylic acid groups exist in their neutral form with distinct carbonyl and hydroxyl groups.[4]

The molecules are organized into layers that are nearly parallel to the (001) plane.[4] Within each layer, molecules are linked by hydrogen bonds to form infinite chains extending along the b-axis.[4] These chains, located at z=1/8 and z=3/8, are further interconnected by O–H...N hydrogen bonds involving the water molecule and the pyridine ring, creating a double-chain

structure.<sup>[4]</sup> These double chains are then packed together primarily through van der Waals forces.<sup>[4]</sup> This intricate hydrogen-bonding system is also responsible for the observed thermal diffuse scattering in Weissenberg photographs.<sup>[4]</sup>

## Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of **2,6-pyridinedicarboxylic acid** is depicted in the following diagram.



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